molecular formula C8H13F3O2 B1459092 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid CAS No. 1500365-83-2

4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid

Cat. No. B1459092
CAS RN: 1500365-83-2
M. Wt: 198.18 g/mol
InChI Key: UHVKVVCRCCSRIB-UHFFFAOYSA-N
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Description

“4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.2 . It is also known as (2,2,2-trifluoroethyl)-L-leucine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3, (H,13,14)/t6-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 213.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Photolysis and Environmental Fate

A study on the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions revealed insights into the atmospheric lifetime and global warming potential of perfluorinated compounds. The compound exhibited an atmospheric lifetime of approximately one week, suggesting negligible global warming potential (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).

Organic Synthesis

Research on the stereoselective synthesis of γ-fluorinated α-amino acids demonstrated the utility of 2-hydroxy-3-pinanone as an auxiliary in the synthesis of fluorinated compounds. This methodology highlights the potential of fluorinated pentanoic acid derivatives in synthesizing biologically active molecules (Laue, Kröger, Wegelius, & Haufe, 2000).

Anticancer Drug Research

Amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related pentanoic acids, were studied for their in vitro cytotoxicity against various human tumor cell lines. Some compounds exhibited significant cytotoxicity, suggesting the potential of pentanoic acid derivatives in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

The safety information available indicates that “4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” should be handled with care. It has a GHS07 pictogram, indicating that it can cause certain hazards. The signal word is "Warning" . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(2)3-6(7(12)13)4-8(9,10)11/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKVVCRCCSRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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